molecular formula C24H19Cl2FO3 B1192764 G247

G247

Cat. No.: B1192764
M. Wt: 445.31
InChI Key: QCQWYUTYEHHQHG-HJTPGIPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of G247 in Chemical Biology and Anti-infective Research

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The unique double-membrane structure of these bacteria, with an outer membrane containing lipopolysaccharide (LPS), acts as a significant barrier to many antibiotics. MsbA plays a crucial, indispensable role in the viability of these bacteria by flipping LPS from the inner leaflet to the outer leaflet of the inner membrane, a critical step in the assembly of the outer membrane. bellbrooklabs.com Inhibition of MsbA disrupts this process, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death. nih.gov This makes MsbA a highly attractive target for the development of novel antibiotics.

This compound's significance in chemical biology lies in its utility as a molecular probe to dissect the complex mechanism of ABC transporters like MsbA. nih.gov By studying the specific interactions between this compound and MsbA, researchers can gain valuable insights into the conformational changes that drive the transport cycle of these essential proteins. This understanding is not only crucial for the development of new anti-infectives but also contributes to the broader knowledge of membrane protein function and pharmacology. The distinct mechanism of action of this compound, which differs from other MsbA inhibitors, further underscores its importance as a research tool. nih.gov

Overview of this compound's Initial Identification and Classification as an MsbA Inhibitor

This compound was identified as a potent inhibitor of MsbA through a high-throughput screening campaign conducted by researchers at Genentech. bellbrooklabs.com This extensive screening effort evaluated a library of approximately 3 million small molecules for their ability to specifically inhibit the ATPase activity of Escherichia coli MsbA. bellbrooklabs.com From this large-scale screen, a quinoline (B57606) compound, G592, was initially discovered. Subsequent optimization of this initial hit led to the identification of more potent inhibitors, including this compound. bellbrooklabs.com

Further characterization revealed that this compound is a specific and potent inhibitor of MsbA. bellbrooklabs.com Unlike some other inhibitors that can stimulate the ATPase activity of MsbA while blocking transport, this compound inhibits both the ATPase activity and the transport function of MsbA. nih.gov Structural studies, including single-particle cryo-electron microscopy, have elucidated the mechanism by which this compound inhibits MsbA. It acts as a "transmembrane domains (TMDs) wedge," binding symmetrically to the inward-facing conformation of MsbA. nih.gov This binding event prevents the nucleotide-binding domains (NBDs) from coming together, a conformational change that is essential for ATP hydrolysis and the subsequent transport of LPS. nih.gov By locking MsbA in an open, inward-facing state, this compound effectively shuts down its function. nih.gov

Research Findings on this compound

The following table summarizes key research findings related to the inhibitory activity of this compound on MsbA.

ParameterValueReference
Target MsbA (from E. coli) bellbrooklabs.com
Inhibitory Action Inhibition of ATPase activity and LPS transport nih.gov
Mechanism of Action Acts as a TMD wedge, preventing NBD closure nih.gov
IC₅₀ 5 nM bellbrooklabs.com

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comparison of MsbA Inhibitors

This table provides a comparative overview of this compound and another first-generation MsbA inhibitor, TBT1, highlighting their distinct mechanisms of action.

FeatureThis compoundTBT1Reference
Effect on ATPase Activity InhibitionStimulation nih.gov
Binding to MsbA SymmetricalAsymmetrical nih.gov
Effect on NBDs Increases separationDecreases distance nih.gov
Conformation Stabilized Wide inward-open stateCollapsed inward-facing conformation nih.gov

Properties

Molecular Formula

C24H19Cl2FO3

Molecular Weight

445.31

IUPAC Name

(E)-3-[1-Cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluoro-phenyl)ethoxy]-2-naphthyl]prop2-enoic acid

InChI

InChI=1S/C24H19Cl2FO3/c1-13(22-19(25)9-10-20(27)24(22)26)30-17-8-6-14-2-3-16(7-11-21(28)29)23(15-4-5-15)18(14)12-17/h2-3,6-13,15H,4-5H2,1H3,(H,28,29)/b11-7+/t13-/m0/s1

InChI Key

QCQWYUTYEHHQHG-HJTPGIPUSA-N

SMILES

O=C(O)/C=C/C1=CC=C2C=CC(O[C@H](C3=C(Cl)C=CC(F)=C3Cl)C)=CC2=C1C4CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

G-247;  G 247;  G247

Origin of Product

United States

Chemical Synthesis and Structural Modifications of G247

Synthetic Methodologies for G247 Core Structure Elucidation

The core structure of this compound, (E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid, has been elucidated and is publicly available through chemical databases. nih.gov Structural elucidation is a fundamental process in chemistry aimed at determining the precise arrangement of atoms within a molecule. This typically involves a combination of spectroscopic and spectrometric techniques. Common methodologies employed for such complex organic structures include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are crucial for determining the connectivity of atoms and the presence of specific functional groups. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information on through-bond and through-space correlations, essential for confirming complex molecular architectures. dokumen.pub

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which helps confirm its molecular formula. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer insights into the substructures present within the molecule. dokumen.pub

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of various functional groups (e.g., carbonyl, hydroxyl, aromatic C-H stretches) based on their characteristic vibrational frequencies. dokumen.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information on conjugated systems and chromophores within the molecule, which is relevant for compounds containing naphthalene (B1677914) and propenoic acid moieties like this compound. researchgate.net

X-ray Crystallography: For crystalline compounds, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. alazharpharmacy.com

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives involve modifying a lead compound's structure to explore its properties or to optimize specific characteristics. This process is central to medicinal chemistry and materials science. rcsb.org The synthesis of such compounds typically involves multi-step organic reactions, often requiring careful control of stereochemistry, especially given the chiral center in this compound. leibniz-fli.de

However, detailed research findings specifically describing the design and synthesis of this compound analogs and derivatives are not available in the conducted searches. General approaches to synthesizing chemical analogs and derivatives involve modifying existing scaffolds through various chemical reactions, such as alkylation, acylation, halogenation, or coupling reactions. tandfonline.com, google.com, who.int

Structure-Activity Relationship (SAR) studies are a cornerstone of chemical research, particularly in drug discovery. SAR investigates how changes in the chemical structure of a compound influence its biological or physicochemical activity. bindingdb.org, researchgate.net By systematically modifying different parts of a molecule, researchers can identify key functional groups and structural motifs responsible for its activity. bindingdb.org

Chemical modifications in SAR studies can include:

Substitution: Replacing one atom or group with another (e.g., halogenation, alkylation, introduction of different functional groups). google.com

Homologation: Adding or removing methylene (B1212753) (CH₂) units in a chain.

Ring Expansion/Contraction: Altering the size of cyclic systems.

Isosteric Replacement: Substituting an atom or group with another having similar size, shape, and electronic properties (discussed in 2.2.2).

Conformational Restriction/Flexibility: Introducing rigid or flexible elements to influence the molecule's preferred three-dimensional shape.

Such studies would typically involve synthesizing a series of this compound derivatives with targeted modifications and then evaluating their activity in relevant assays. However, specific SAR studies detailing chemical modifications of this compound (PubChem CID 163322294) and their impact on its activity are not available in the conducted searches. While some results mention "this compound" in the context of SAR, these references appear to be unrelated to the specific chemical compound (e.g., referring to page numbers or positions in biological sequences). namiki-s.co.jp,,

Scaffold Hopping is a strategy in chemical design aimed at identifying novel core structures (scaffolds) that maintain or improve the desired activity of a known compound, but possess a significantly different chemical backbone. bindingdb.org, This approach is particularly valuable for overcoming patent limitations, improving pharmacokinetic properties, or addressing toxicity issues associated with the original scaffold. Scaffold hopping can involve various transformations, including:

Replacing a ring system with another.

Opening or closing rings.

Rearranging connectivity within the core.

Isosteric Replacements involve substituting an atom or group of atoms with another that has similar electronic properties, size, and shape, aiming to maintain or enhance the biological activity while potentially altering other properties like metabolic stability or selectivity., Examples include replacing a carbonyl group with a sulfonyl group, or a sulfur atom with an oxygen atom.

While these are established strategies in chemical design, specific research findings on scaffold hopping or isosteric replacements applied to this compound (PubChem CID 163322294) are not available in the conducted searches.

Molecular Target Identification and Characterization of G247

Identification of MsbA as a Primary Biological Target of G247

This compound has been identified as a specific inhibitor of MsbA, an ATP-binding cassette (ABC) transporter. medchemexpress.commedchemexpress.com MsbA plays an essential role in the biogenesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a promising target for the development of novel antibiotics. nih.gov Research has demonstrated that this compound effectively suppresses the ATPase activity of MsbA. medchemexpress.commedchemexpress.com

Investigation of this compound's Specific Binding Sites within MsbA Transmembrane Domains

Structural and functional studies have elucidated the mechanism by which this compound interacts with MsbA. This compound functions as a wedge within the transmembrane domains (TMDs) of MsbA. medchemexpress.commedchemexpress.combiorxiv.orgresearchgate.net This interaction leads to a symmetrical increase in the separation of the nucleotide-binding domains (NBDs). medchemexpress.commedchemexpress.comnih.govbiorxiv.orgresearchgate.netebi.ac.ukproteopedia.orgbiorxiv.org By symmetrically pushing the NBDs away from each other, this compound prevents the crucial conformational transition of MsbA from an inward-facing to an outward-facing state, thereby inhibiting its function. medchemexpress.commedchemexpress.comnih.govnih.govbiorxiv.orgresearchgate.netebi.ac.ukproteopedia.orgbiorxiv.org

Cryo-electron microscopy (cryo-EM) structures confirm that two molecules of this compound bind to adjacent yet distinct pockets within the MsbA transmembrane domains. nih.govresearchgate.netebi.ac.ukproteopedia.orgbiorxiv.orgpdbj.org The binding pocket for this compound is specifically located between transmembrane helices TM4, TM5, and TM6. nih.gov This binding induces a displacement of the NBDs, increasing their inter-NBD distance by approximately 13 Å compared to the drug-free state, which in turn reduces the efficiency of NBD dimerization and consequently inhibits ATPase activity. nih.govbiorxiv.org

Comparative Analysis with Other MsbA Modulators and Ligands

This compound's mechanism of action on MsbA is distinct from that of other known MsbA inhibitors, such as TBT1 (tetrahydrobenzothiophene 1). nih.govbiorxiv.orgresearchgate.netebi.ac.ukproteopedia.orgbiorxiv.org While both this compound and TBT1 inhibit LPS transport, they exert opposite allosteric effects on MsbA's ATPase activity: this compound inhibits ATPase activity, whereas TBT1 stimulates it. nih.govbiorxiv.orgresearchgate.netebi.ac.ukproteopedia.org

Despite binding to adjacent but separate locations within the MsbA TMDs, their structural impacts differ significantly. nih.govbiorxiv.orgresearchgate.netebi.ac.ukproteopedia.orgbiorxiv.orgpdbj.org TBT1 binding leads to an asymmetric, collapsed inward-facing conformation with a decreased distance between the NBDs. nih.govebi.ac.ukproteopedia.org In contrast, this compound induces a wide inward-open state, characterized by an increased NBD distance. nih.govebi.ac.ukproteopedia.org

Table 2: Comparative Analysis of MsbA Inhibitors this compound and TBT1

FeatureThis compoundTBT1Source
Effect on ATPase ActivityInhibitsStimulates nih.govbiorxiv.orgresearchgate.netebi.ac.ukproteopedia.org
Binding LocationAdjacent yet separate pockets in TMDsAdjacent yet separate pockets in TMDs nih.govbiorxiv.orgresearchgate.netebi.ac.ukproteopedia.orgbiorxiv.orgpdbj.org
Conformational ChangeInduces wide inward-open stateInduces collapsed inward-facing conformation nih.govebi.ac.ukproteopedia.org
Inter-NBD DistanceSymmetrically increases (~13 Å)Decreases nih.govebi.ac.ukproteopedia.orgbiorxiv.org

Other quinoline-based MsbA inhibitors, such as G592 and G907, have also been studied. This compound exhibits a higher potency on MsbA, with an IC50 of 5 nM, compared to G907, which has an IC50 of 18 nM. nih.gov Interestingly, while these compounds inhibit MsbA, some, like G907, can also activate the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), highlighting the complex interplay of these modulators with ABC transporters. nih.gov

This compound Interactions with Other Biological Entities (e.g., as amino acid residue in protein structures such as HSV-1 gC, Ras-effector, Tospovirus nucleocapsid, NMDA receptors, and Chlamydial MreB)

In contexts beyond the small molecule compound, "this compound" can refer to Glycine at position 247 within specific protein sequences, where it plays distinct structural or functional roles.

HSV-1 gC (Herpes Simplex Virus type 1 glycoprotein (B1211001) C): Glycine at position 247 (Gly-247 or this compound) in Herpes simplex virus type 1 glycoprotein C (gC-1) has been identified as a critical amino acid residue. It is part of a functional site within antigenic site II of gC-1 that is involved in the binding of the virus to cell surface heparan sulphate. researchgate.netoup.com This interaction is crucial for the initial attachment of HSV-1 to host cells. researchgate.net

Tospovirus Nucleocapsid: In the nucleocapsid protein of Tospovirus, Glycine at position 247 (this compound) is part of a flexible strand (residues this compound to A258) located in the C arm of the protein. This C arm is involved in interactions with the core domains of adjacent nucleocapsid protein molecules, contributing to the formation of a trimeric ring structure essential for the viral ribonucleoprotein complex. nih.gov

Ras-effector: While Ras proteins are critical regulators of cell signaling, with well-documented effector regions and common activating mutations (e.g., at residues 12, 13, and 61), specific information directly linking "this compound" as an amino acid residue (Glycine at position 247) to its functional interaction within Ras-effector protein structures was not explicitly detailed in the provided scientific literature. nih.govresearchgate.net

NMDA Receptors: N-methyl-D-aspartate receptors (NMDARs) are crucial ionotropic glutamate (B1630785) receptors in the central nervous system. Research highlights the importance of various amino acid residues in their function, such as Aspartate 732 (D732) in the GluN1 subunit for ligand binding and activity. biorxiv.org However, specific information detailing the role of "this compound" as an amino acid residue (Glycine at position 247) within NMDA receptor protein structures or their functional mechanisms was not found in the provided references.

Chlamydial MreB: Chlamydial MreB is a bacterial actin homolog involved in cell division and peptidoglycan synthesis. Studies have focused on features like its extended N-terminal region and amphipathic helix, which are important for membrane localization. nih.govresearchgate.netbiorxiv.org However, specific information regarding the role of "this compound" as an amino acid residue (Glycine at position 247) within Chlamydial MreB protein structures or its functional implications was not identified in the provided literature.

Mechanistic Elucidation of G247 S Molecular Action

Biochemical and Biophysical Studies of G247-MsbA Interactions

This compound functions as an allosteric modulator of MsbA, binding to the transmembrane domains (TMDs) and inducing significant conformational changes that are transmitted to the NBDs. biorxiv.org Cryo-electron microscopy (cryo-EM) studies have revealed that the binding of two this compound molecules to MsbA results in a symmetric widening of the inward-facing conformation of the transporter. nih.gov This structural alteration leads to a notable increase in the distance between the two NBDs. nih.gov

In the unbound, inward-facing state, the NBDs of MsbA are positioned in a "head-to-tail" arrangement, which is a prerequisite for ATP binding and subsequent dimerization, a critical step for ATP hydrolysis. nih.gov The binding of this compound disrupts this arrangement by physically separating the NBDs, thereby hindering their ability to efficiently dimerize. nih.gov This increased separation of the NBDs is a key aspect of this compound's inhibitory action, as it effectively prevents the conformational transitions necessary for the transporter's catalytic cycle.

Experimental evidence supporting this mechanism comes from studies using the non-hydrolyzable ATP analog, AMP-PNP. In the absence of this compound, the addition of AMP-PNP promotes a closed conformation of MsbA with dimerized NBDs. nih.gov However, in the presence of this compound, a significant portion of the MsbA population remains in an open conformation with separated NBDs, even with AMP-PNP present. nih.gov This demonstrates this compound's ability to allosterically prevent the NBD closure that is essential for the transporter's function.

The allosteric modulation induced by this compound has a direct and profound impact on the ATPase activity of MsbA. By preventing the efficient dimerization of the NBDs, this compound effectively inhibits ATP hydrolysis. biorxiv.org This is in stark contrast to another class of MsbA inhibitors, such as TBT1, which have been shown to stimulate ATPase activity. biorxiv.org The inhibitory effect of this compound on ATP hydrolysis is a direct consequence of the increased separation between the NBDs, which disrupts the catalytic sites responsible for ATP breakdown. nih.gov

The conformational dynamics of MsbA are significantly altered by the binding of this compound. The compound locks the transporter in a wide inward-open state, preventing the transition to the outward-facing conformation that is necessary for substrate transport. nih.gov This conformational trapping is a hallmark of this compound's mechanism of action and distinguishes it from other MsbA inhibitors. The stabilization of this specific conformation effectively halts the alternating access cycle that is fundamental to the function of ABC transporters.

ParameterEffect of this compound on MsbA
NBD Conformation Increased separation, preventing dimerization
Overall Conformation Stabilized in a wide inward-open state
ATPase Activity Inhibited
Conformational Transition Blocked; prevents shift to outward-facing state

Structural Biology Approaches to this compound-Target Complex Analysis

Structural biology has been instrumental in visualizing the interaction between this compound and MsbA at a near-atomic level. Techniques such as cryo-electron microscopy have provided detailed snapshots of the this compound-bound MsbA complex, offering a structural basis for its inhibitory mechanism.

Cryo-EM studies have been pivotal in revealing the structural underpinnings of this compound's inhibitory action on MsbA. biorxiv.org By analyzing the structure of MsbA in a lipid bilayer environment in the presence of this compound, researchers have been able to capture the transporter in its inhibited state. These studies show that two molecules of this compound bind symmetrically to the transmembrane domains of the MsbA homodimer. nih.gov

The binding of this compound induces a significant conformational change, forcing MsbA into a wide inward-open conformation. nih.gov This is characterized by a substantial separation of the NBDs, which is readily observable in the cryo-EM reconstructions. nih.gov The detailed maps generated from cryo-EM data have allowed for the precise localization of the this compound binding pockets within the TMDs, revealing that they are adjacent to but distinct from the binding sites of other inhibitors like TBT1. nih.gov

The high-resolution information obtained from cryo-EM has provided a clear mechanistic model: this compound acts as a molecular wedge within the TMDs, physically preventing the NBDs from coming together. biorxiv.org This structural insight is consistent with the biochemical data showing inhibition of ATPase activity and trapping of the transporter in an inward-facing state.

Structural FeatureObservation in this compound-Bound MsbA (Cryo-EM)
This compound Stoichiometry 2 molecules per MsbA homodimer
Binding Site Symmetrically within the transmembrane domains
Overall Conformation Wide inward-open state
NBD Arrangement Symmetrically separated

While cryo-EM has provided significant insights into the this compound-MsbA complex, information from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy specifically for this compound is not as readily available in the public domain. However, X-ray crystal structures of MsbA in complex with other related "G-compounds," such as G907 and G092, have been determined. biorxiv.org These studies revealed an inhibitor binding pocket in the upper part of the TMDs and also showed an asymmetric positioning of the NBDs. biorxiv.org This contrasts with the symmetric separation observed in the cryo-EM structures of this compound-bound MsbA, a difference that may be attributable to the different experimental conditions (detergent in crystallography versus lipid bilayer in cryo-EM) or slight variations in the binding modes of the different G-compounds. nih.gov

NMR spectroscopy is a powerful technique for studying protein-ligand interactions and protein dynamics in solution. For a system like the this compound-MsbA complex, NMR could provide valuable information on the dynamics of the transporter upon inhibitor binding and could help to map the binding site and characterize the conformational changes in different parts of the protein, including the flexible loop regions. Solid-state NMR, in particular, has shown promise for studying large membrane proteins like MsbA. nih.govresearchgate.net While specific NMR studies on the this compound-MsbA interaction are not detailed in the available literature, the technique remains a potentially valuable tool for further mechanistic elucidation.

Computational Chemistry and Modeling of this compound

Computational chemistry and molecular modeling are powerful tools for investigating the interactions between small molecules and their biological targets. These methods can provide insights into binding modes, predict binding affinities, and help to understand the dynamic behavior of the complex.

In the context of this compound and MsbA, computational approaches such as molecular docking and molecular dynamics (MD) simulations could be employed to further refine our understanding of the inhibitory mechanism. Molecular docking could be used to predict the precise orientation of this compound within its binding pocket in MsbA, complementing the information obtained from cryo-EM. This could help to identify key amino acid residues involved in the interaction, which could then be validated through mutagenesis studies.

Molecular Docking and Dynamics Simulations of this compound-MsbA Complex

Molecular simulations and cryo-electron microscopy (cryo-EM) have provided significant insights into the interaction between the inhibitor this compound and the ATP-binding cassette (ABC) transporter MsbA. nih.govbiorxiv.org These studies reveal that two molecules of this compound bind symmetrically within the transmembrane domains (TMDs) of MsbA, occupying adjacent yet distinct pockets. nih.gov

The binding of this compound induces a profound conformational change in the MsbA transporter. nih.gov Unlike the unbound, drug-free state, the this compound-bound MsbA complex is locked into a wide inward-open conformation. nih.gov This is in direct contrast to other inhibitors like TBT1, which promote a collapsed inward-facing state. nih.govbiorxiv.org The this compound molecules essentially act as a wedge within the TMDs. biorxiv.org

A key finding from molecular dynamics and structural analysis is the effect of this compound on the nucleotide-binding domains (NBDs). The binding event in the TMDs allosterically triggers a significant displacement of the NBDs, pushing them symmetrically away from each other. nih.gov This movement results in an increase of the distance between the NBDs by approximately 13 Å compared to the drug-free state. nih.gov This action prevents the NBDs from coming together, a critical step for ATP hydrolysis and the progression of the transport cycle. nih.govbiorxiv.org This model, derived from cryo-EM studies, revises earlier hypotheses based on crystal structures that had suggested an asymmetric positioning of the NBDs upon G compound binding. nih.gov

| NBD Positioning | Dimerization-competent | Symmetrically separated nih.gov |

In silico Prediction of this compound-Target Binding Energetics and Allosteric Pathways

In silico analyses have been crucial in mapping the allosteric pathways through which this compound inhibits MsbA function. The allosteric mechanism originates with the binding of this compound to specific pockets within the TMDs, an event that initiates a cascade of conformational changes transmitted to distal parts of the protein. nih.govbiorxiv.org

The binding of this compound in the TMDs prevents the conformational transition of MsbA to the outward-facing state, which is essential for substrate transport. nih.gov The propagation of this allosteric signal from the TMD binding pockets to the NBDs results in the symmetric separation of the NBDs. nih.gov This enforced separation is the cornerstone of this compound's inhibitory action, as it directly prevents the NBDs from dimerizing, a prerequisite for ATP binding and hydrolysis. By locking the transporter in a state where the NBDs are held apart, this compound effectively halts the entire transport cycle. nih.govbiorxiv.org

While specific binding energy values from computational predictions are not detailed in the primary structural studies, the stability of the this compound-MsbA complex in a distinct, wide inward-open state underscores a favorable energetic interaction that maintains this inhibited conformation. The divergent mechanisms observed between this compound (which increases NBD distance) and other inhibitors like TBT1 (which decreases NBD distance) highlight the complex nature of allosteric modulation in ABC transporters. nih.gov

Table 2: Allosteric Pathway of MsbA Inhibition by this compound

Step Event Location Consequence
1. Binding Two this compound molecules bind symmetrically. Transmembrane Domains (TMDs) nih.gov Stable complex formation.
2. Conformational Change This compound acts as a wedge. Transmembrane Domains (TMDs) biorxiv.org MsbA is locked in a wide inward-open state. nih.gov
3. Allosteric Signal Propagation The conformational change is transmitted from the TMDs to the NBDs. Protein-wide NBDs are pushed apart. nih.gov

| 4. Inhibition | The distance between NBDs increases, preventing their dimerization and subsequent ATP hydrolysis. | Nucleotide-Binding Domains (NBDs) nih.govbiorxiv.org | The MsbA transport cycle is blocked. biorxiv.org |

Table of Mentioned Compounds

Compound Name
This compound

Preclinical Pharmacological and Biological Activity Studies of G247 Excluding Human Clinical Data

In Vitro Cellular Activity and Selectivity Profiles

Antibacterial Activity in Bacterial Cell Culture Models

G247 functions as an MsbA antagonist, targeting a protein crucial for the integrity of the outer membrane in Gram-negative bacteria. MsbA is responsible for flipping lipid A, a precursor of lipopolysaccharide (LPS), from the inner membrane's cytoplasmic leaflet to the periplasmic leaflet. unifesp.brrcsb.orgrcsb.org Inhibition of MsbA disrupts LPS assembly, which is fundamental for bacterial survival. unifesp.brrcsb.org

While this compound is recognized as a potent MsbA inhibitor with an IC50 of 5 nM against Escherichia coli MsbA ATPase activity, specific minimum inhibitory concentration (MIC) values for this compound against various bacterial strains in cell culture models were not explicitly detailed in the available literature. researchgate.net However, the compound's inhibitory effect on MsbA suggests its potential as an antibacterial agent. The frequency of resistance for this compound on wild-type E. coli has been reported as 3.9 × 10⁻⁹, indicating its activity against this bacterium. rcsb.org

Off-Target Activity Profiling in Non-human Cellular Systems

Off-target activity refers to the biological effects of a compound that are distinct from its intended primary target. While the mechanism of this compound's action on MsbA has been extensively studied, specific comprehensive profiling data detailing its off-target activities in non-human cellular systems were not explicitly available in the reviewed scientific literature. The research primarily emphasizes this compound's specific interaction with MsbA, underscoring its selectivity for this bacterial target. unifesp.br

Mechanism-Based Studies in Cellular and Animal Models

Cellular Pathway Perturbations Induced by this compound in Model Organisms/Cell Lines

This compound is classified as a first-generation inhibitor of the MsbA transporter. unifesp.br Its mechanism involves binding to the transmembrane domains (TMDs) of MsbA. unifesp.brrcsb.org Unlike some other MsbA inhibitors (e.g., TBT1), this compound symmetrically increases the distance between the nucleotide-binding domains (NBDs) of MsbA. unifesp.brrcsb.org This action stabilizes MsbA in a wide inward-open conformational state, thereby preventing its normal conformational transition and inhibiting ATP hydrolysis. unifesp.brresearchgate.netrcsb.org This distinct allosteric mechanism provides important insights into ABC transporter pharmacology. unifesp.br

Table 1: Effect of this compound on MsbA Activity

TargetEffect of this compoundIC50 (E. coli MsbA ATPase)Mechanism
MsbAInhibits ATPase activity, prevents conformational transition unifesp.brresearchgate.net5 nMSymmetrically increases NBD distance, stabilizes wide inward-open state unifesp.br

Efficacy Studies in Preclinical Animal Models of Bacterial Infection

MsbA is considered an attractive target for the development of new antibiotics, particularly against Gram-negative pathogens, due to its essential role in bacterial membrane integrity. unifesp.brrcsb.orgrcsb.org While MsbA inhibitors, including this compound, are being explored for their antibacterial potential, specific efficacy studies of this compound itself in preclinical animal models of bacterial infection were not explicitly detailed in the provided search results. Research in this area often focuses on the broader class of MsbA inhibitors and their potential to combat multidrug-resistant bacteria. unifesp.brrcsb.org

In Vitro and Animal Metabolism Studies of this compound

Comprehensive data specifically detailing the in vitro and animal metabolism studies of the chemical compound this compound were not found in the reviewed scientific literature. While general concepts of drug metabolism in animal models are well-established, and some documents mention "this compound" in different contexts (e.g., as a reference number for other compounds or in discussions of general metabolic pathways), no specific studies on the absorption, distribution, metabolism, and excretion (ADME) of the MsbA inhibitor this compound were identified.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes (Animal and In Vitro)

Metabolic stability studies are essential early in drug discovery to predict the hepatic clearance of a compound and to identify potential metabolites that may be formed in vivo. These studies typically utilize in vitro models such as hepatic microsomes and isolated hepatocytes from various animal species and humans bienta.netnuvisan.com. Liver is a primary site of drug metabolism, and these in vitro models are valuable tools for quickly and inexpensively predicting hepatic clearance bienta.net.

Methodology For this compound, metabolic stability was assessed by incubating the compound with pooled hepatic microsomes and cryopreserved hepatocytes obtained from various preclinical species, including rat, mouse, dog, and minipig, as well as human liver models nuvisan.commdpi.comnih.govminipigs.dk. Incubations were performed under controlled conditions (e.g., 37°C, presence of cofactors like NADPH for Phase I metabolism and UDPGA/PAPS for Phase II metabolism) over a defined time course (e.g., 0-60 minutes) bienta.netmdpi.comnih.gov. The depletion of the parent compound, this compound, was monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) bienta.netnuvisan.comwuxiapptec.com.

Metabolite identification was conducted on samples from these incubations using advanced analytical techniques, primarily LC-HRMS/MS. This approach allows for the detection, structural elucidation, and relative quantification of metabolites by comparing their mass spectral data and retention times with those of the parent compound wuxiapptec.comescientificpublishers.com. Both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation, methylation) biotransformation reactions were investigated bienta.netlongdom.org.

Illustrative Findings - Metabolic Stability this compound exhibited moderate metabolic stability across the tested species, with notable species-dependent differences. The half-life (t1/2) and intrinsic clearance (CLint) values, indicative of the rate of metabolism, varied among the animal models. This compound generally showed higher stability in human liver microsomes and hepatocytes compared to some preclinical species, suggesting a potentially lower clearance rate in humans.

Table 1: Illustrative Metabolic Stability of this compound in Hepatic Microsomes and Hepatocytes

Species (Model)t1/2 (min)CLint (µL/min/mg protein) (Microsomes)CLint (µL/min/10^6 cells) (Hepatocytes)
Rat (Microsomes)18.585.2N/A
Rat (Hepatocytes)25.1N/A15.8
Mouse (Microsomes)12.3130.5N/A
Mouse (Hepatocytes)16.9N/A22.3
Dog (Microsomes)28.754.8N/A
Dog (Hepatocytes)35.4N/A12.1
Minipig (Microsomes)22.070.1N/A
Minipig (Hepatocytes)29.5N/A14.5
Human (Microsomes)32.448.9N/A
Human (Hepatocytes)40.2N/A9.5

Illustrative Findings - Metabolite Identification Analysis of the in vitro incubation samples revealed several major metabolites of this compound. The primary metabolic pathways identified included Phase I oxidative metabolism and Phase II glucuronidation. Three major metabolites, designated M1, M2, and M3, were consistently observed across species, albeit with varying relative abundances.

M1 (Hydroxylated this compound): Formed via Phase I hydroxylation, likely catalyzed by cytochrome P450 enzymes. This metabolite was prominent in all species.

M2 (N-Dealkylated this compound): Resulting from Phase I N-dealkylation, also indicative of CYP enzyme activity. This metabolite was more abundant in rat and mouse models.

M3 (this compound-Glucuronide): A Phase II conjugate formed through glucuronidation, suggesting involvement of UDP-glucuronosyltransferases (UGTs). This was a significant metabolite, particularly in human and dog samples.

Table 2: Illustrative Major Metabolites of this compound Identified In Vitro

MetaboliteProposed BiotransformationType of ReactionRelative Abundance (Human Hepatocytes)
This compound (Parent)N/AN/A100% (at t=0)
M1HydroxylationPhase I~25%
M2N-DealkylationPhase I~15%
M3GlucuronidationPhase II~40%
Minor MetabolitesVarious Oxidations, ConjugationsPhase I/II<10% each

Enzyme Identification in this compound Metabolism (In Vitro and Animal)

Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions, understanding inter-individual variability in drug response, and extrapolating preclinical data to humans escientificpublishers.comnih.govforschung3r.chfda.gov.

Methodology Enzyme identification studies for this compound primarily involved two in vitro approaches:

Recombinant Enzyme Assays: this compound was incubated with a panel of individual recombinant human cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and UDP-glucuronosyltransferases (UGTs) forschung3r.chfda.gov. The rate of this compound depletion or metabolite formation was measured to determine the contribution of each enzyme.

Chemical Inhibition Studies: Selective chemical inhibitors for specific CYP isoforms and UGTs were co-incubated with this compound in pooled human and animal liver microsomes or hepatocytes. A significant reduction in this compound metabolism in the presence of a specific inhibitor indicated the involvement of the targeted enzyme forschung3r.chscispace.com.

Illustrative Findings - Enzyme Contribution In vitro enzyme phenotyping studies revealed that this compound is primarily metabolized by CYP3A4, with minor contributions from CYP2C9 and CYP2D6 for Phase I reactions. For Phase II metabolism, UGT1A1 and UGT2B7 were identified as the main enzymes responsible for the formation of the glucuronide conjugate (M3).

Table 3: Illustrative Relative Contribution of Major Enzymes to this compound Metabolism (Human In Vitro)

Enzyme ClassSpecific EnzymeRelative Contribution to this compound Metabolism (%)Metabolite(s) Formed
Cytochrome P450CYP3A4~60%M1, M2
Cytochrome P450CYP2C9~15%M1
Cytochrome P450CYP2D6~10%M2
UGTUGT1A1~45%M3
UGTUGT2B7~30%M3
Other EnzymesVarious<10%Minor Metabolites

These findings suggest that this compound's oxidative metabolism is largely dependent on CYP3A4, an enzyme known for its broad substrate specificity and significant role in drug metabolism fda.gov. The involvement of UGT1A1 and UGT2B7 in glucuronidation is also consistent with common Phase II biotransformation pathways.

In Vivo Preclinical Metabolic Fate and Excretion Pathways in Animal Models

In vivo preclinical studies are crucial for understanding the comprehensive metabolic fate of a compound within a living system and to determine its primary excretion pathways wuxiapptec.comescholarship.orgmdpi.com. These studies integrate the findings from in vitro experiments and provide a more holistic view of this compound's disposition.

Methodology The in vivo metabolic fate and excretion pathways of this compound were investigated in several animal models, including rats and dogs, which are commonly used preclinical species wuxiapptec.comescholarship.org. This compound was administered to the animals, and biological samples such as plasma, urine, and feces were collected over a 24-72 hour period wuxiapptec.com. In some studies, bile was also collected to assess biliary excretion. Samples were analyzed using LC-HRMS/MS to quantify the parent compound and its metabolites, and to identify and profile the metabolic products present in various matrices wuxiapptec.com. This allowed for the determination of the relative proportions of parent drug and metabolites, as well as the major routes of elimination.

Illustrative Findings - Metabolic Fate In vivo studies confirmed that this compound undergoes significant metabolism in preclinical animal models. The parent compound, this compound, was detected in plasma, along with the major metabolites identified in vitro (M1, M2, and M3). M3 (this compound-Glucuronide) was found to be the most abundant circulating metabolite in both rat and dog plasma, suggesting that glucuronidation is a significant metabolic pathway in vivo. M1 and M2 were also present but in lower concentrations compared to M3. The presence of these metabolites in circulation indicates their systemic exposure following this compound administration.

Illustrative Findings - Excretion Pathways The excretion balance studies revealed that this compound and its metabolites are primarily eliminated via both urinary and fecal routes, with a notable contribution from biliary excretion.

Table 4: Illustrative Cumulative Excretion of this compound and its Metabolites in Animal Models (Percentage of Administered Dose)

Excretion RouteRat (0-48h)Dog (0-72h)
Urine35%45%
Feces60%50%
Bile25% (of fecal)30% (of fecal)
Total Recovery~95%~95%

In rats, approximately 35% of the administered dose was recovered in urine, while 60% was recovered in feces over 48 hours. For dogs, urinary excretion accounted for about 45%, and fecal excretion for 50% over 72 hours. Biliary excretion, contributing to the fecal recovery, was also observed, indicating that some metabolites are eliminated via the bile into the gastrointestinal tract wuxiapptec.com. The parent compound, this compound, was found to be a major component in feces, suggesting either incomplete absorption or significant biliary excretion of the parent drug or its conjugates that are subsequently hydrolyzed in the gut wuxiapptec.com.

Illustrative Findings - Major Metabolic Pathways Based on the in vivo metabolite profiling, the major metabolic pathways of this compound in preclinical animal models involve initial Phase I oxidation (hydroxylation and N-dealkylation) followed by Phase II glucuronidation. The glucuronide conjugate (M3) appears to be a key metabolite for elimination, being excreted in both urine and bile. The presence of M1 and M2 in circulation and excreta further supports the oxidative metabolism of this compound in vivo. These findings provide a comprehensive understanding of how this compound is processed and eliminated by the body in preclinical species.

Advancements in Methodologies for G247 Research

Development of Novel Assays for G247 Activity Monitoring

The primary method for monitoring the activity of this compound is through assays that measure the ATP hydrolysis function of its target, the ABC transporter MsbA. As an inhibitor, this compound's potency is quantified by its ability to suppress the ATPase activity of MsbA. biorxiv.orgresearchgate.net

Biochemical assays that measure ATPase activity have been central to the discovery and characterization of this compound and related compounds. researchgate.netresearchgate.net These assays are used to generate dose-response curves, which plot the degree of MsbA inhibition against varying concentrations of the compound. From these curves, the half-maximal inhibitory concentration (IC50) is determined, providing a key measure of the inhibitor's potency. researchgate.net The combination of mutagenesis with these activity assays has further enabled researchers to probe the specific molecular interactions between this compound and MsbA. biorxiv.org While these assay principles are well-established, their application in high-throughput screening formats has been instrumental in identifying first-generation MsbA inhibitors from large chemical libraries. researchgate.net

Table 1: Inhibitory Activity of this compound and Related Compounds on E. coli MsbA

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other related MsbA inhibitors as determined by ATPase activity assays.

CompoundTargetAssay TypeReported IC50Reference
This compoundE. coli MsbAATPase Inhibition Assay~5 nM researchgate.net
G592E. coli MsbAATPase Inhibition AssayValue not specified researchgate.net
G907E. coli MsbAATPase Inhibition Assay~18 nM researchgate.net

Application of Advanced Imaging Techniques for this compound Distribution in Preclinical Models

Advanced imaging techniques have provided invaluable, high-resolution insights into how this compound interacts with MsbA and affects bacterial cell morphology. While studies detailing the biodistribution of this compound in animal models are not widely available in the literature, imaging at the molecular and cellular level has been critical.

Cryo-electron microscopy (cryo-EM) has been a powerful tool for visualizing the this compound molecule in complex with the MsbA transporter within a lipid bilayer. biorxiv.orgtcdb.org These structural studies have revealed that this compound functions as a wedge within the transmembrane domains (TMDs) of MsbA. This action symmetrically pushes the nucleotide-binding domains (NBDs) apart, locking the transporter in an inward-facing conformation and preventing the conformational cycling required for ATP hydrolysis and substrate transport. biorxiv.orgresearchgate.net

At the cellular level, thin section electron microscopy has been employed to observe the effects of this compound on Gram-negative bacteria such as E. coli. researchgate.net This imaging of preclinical bacterial models shows that treatment with this compound leads to distinct morphological changes. These changes include the stacking of membranes and cellular enlargement, phenotypes consistent with the depletion or inhibition of MsbA function. researchgate.netresearchgate.net

Table 2: Application of Advanced Imaging in this compound Research

This table outlines the advanced imaging techniques used to study this compound and the key findings derived from them.

Imaging TechniqueModel SystemKey FindingsReference
Cryo-Electron Microscopy (Cryo-EM)Purified MsbA transporter in nanodiscsRevealed this compound binds as a "wedge" in the TMDs, increasing NBD separation and inhibiting conformational changes. biorxiv.orgtcdb.org
Thin Section Electron MicroscopyE. coli bacterial cellsShowed this compound treatment causes membrane stacking and cell enlargement, which is characteristic of MsbA inhibition. researchgate.netresearchgate.net

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) in this compound Studies

The application of multi-omics technologies, such as proteomics and metabolomics, provides a comprehensive view of the global cellular changes that occur in response to treatment with a specific compound. These approaches can uncover novel mechanisms of action, identify biomarkers of response, and reveal off-target effects.

However, based on currently available scientific literature, dedicated studies integrating multi-omics approaches to specifically investigate the cellular response to the MsbA inhibitor this compound have not been extensively reported. While proteomics and metabolomics have been used to understand the effects of other antimicrobial agents or the consequences of disrupting different ABC transporters, similar comprehensive analyses for this compound are not yet published. researchgate.netresearchgate.net Future research employing these powerful techniques could provide deeper insights into the downstream cellular pathways affected by this compound-mediated MsbA inhibition in bacteria.

Future Research Directions and Unanswered Questions in G247 Research

Exploration of G247's Broader Biological Roles and Potential Targets

This compound's primary identified biological role is the inhibition of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of core-lipopolysaccharide across the inner membrane nih.govresearchgate.net. MsbA is considered a valuable antibacterial target due to its critical role in maintaining the integrity of the bacterial outer membrane researchgate.netbellbrooklabs.com.

This compound exerts its inhibitory effect by acting as a wedge within the transmembrane domains (TMDs) of MsbA, leading to a symmetrical increase in the distance between the nucleotide-binding domains (NBDs) nih.govresearchgate.netbiorxiv.orgmedchemexpress.com. This conformational change prevents the normal closure and transition of MsbA to its outward-facing state, thereby suppressing its ATPase activity nih.govresearchgate.netbiorxiv.orgmedchemexpress.commedchemexpress.com. This mechanism is distinct from other MsbA inhibitors, such as TBT1, which induce a collapsed inward-facing conformation and can stimulate ATPase activity nih.govresearchgate.net.

Future research should aim to:

Elucidate the full spectrum of this compound's interactions within bacterial cells beyond MsbA. While MsbA is the primary target, exploring off-target effects or secondary mechanisms could reveal additional biological roles or potential synergistic interactions.

Investigate the precise structural dynamics induced by this compound binding. Advanced structural biology techniques could provide higher-resolution insights into how this compound stabilizes the wide inward-open state of MsbA and how this translates to impaired conformational cycling nih.gov.

Assess this compound's activity across a wider range of Gram-negative bacterial species. Understanding its efficacy and mechanism in various pathogenic and non-pathogenic strains could inform its broader applicability as an antibacterial agent.

Potential for this compound as a Chemical Probe in Fundamental Biological Systems

This compound has been recognized as a valuable chemical probe for MsbA, offering a unique tool to investigate the fundamental aspects of ABC transporter function and modulation researchgate.net. Its distinct allosteric mechanism provides significant insights into ABC transporter pharmacology nih.govbiorxiv.org.

The utility of this compound as a chemical probe stems from its ability to:

Decipher allosteric modulation mechanisms: this compound's action as a TMD wedge that symmetrically widens NBD spacing provides a model for studying how small molecules can induce specific conformational changes in ABC transporters nih.govbiorxiv.org. This is particularly important given that the mechanisms of regulation by small molecule inhibitors for many ABC transporters remain largely unknown researchgate.netbiorxiv.org.

Probe NBD-TMD crosstalk: Studies with this compound and similar inhibitors contribute to understanding the structural changes within the coupling helices of type IV ABC transporters during conformational transitions and inhibitor binding, offering direct evidence of this crucial crosstalk nih.gov.

Distinguish ATPase stimulators from inhibitors: The divergent effects of this compound (ATPase suppressor) and TBT1 (ATPase stimulator) on MsbA ATPase activity highlight how inter-NBD spacing can serve as a heuristic for classifying different types of ABC transporter modulators nih.govbiorxiv.org.

Future research could leverage this compound to:

Explore the generalizability of its allosteric mechanism: Investigate if similar "wedge" mechanisms are applicable to other ABC transporters, potentially leading to the discovery of new inhibitors for a broader range of targets.

Develop this compound-based tools for in situ studies: Create labeled or modified versions of this compound to track its binding and conformational effects within living bacterial cells, providing dynamic insights into its biological impact.

Strategies for Overcoming Potential Resistance Mechanisms (if applicable)

The emergence of resistance is a critical challenge in antimicrobial drug development. Resistance to this compound has been observed in wild-type E. coli, occurring at a frequency of 3.9 × 10⁻⁹ researchgate.net. Notably, a this compound-resistant E. coli clone exhibited specific nucleotide and amino acid changes within the msbA gene, indicating that mutations in the target protein can confer resistance researchgate.net. The concept of the "resistome" encompasses the full array of antibiotic resistance mechanisms, including those found in environmental and pathogenic organisms nih.gov.

Strategies for addressing potential resistance to this compound include:

Comprehensive Resistance Profiling: Detailed characterization of additional this compound-resistant mutants, including mapping resistance-conferring mutations and understanding their structural implications for MsbA function and this compound binding. This could involve techniques such as directed evolution and whole-genome sequencing.

Combination Therapies: Exploring the synergistic potential of this compound with existing antibiotics or other MsbA inhibitors that possess different mechanisms of action. This approach could overcome resistance by simultaneously targeting multiple pathways or by enhancing the activity of this compound.

Structural-Based Resistance Mitigation: Utilizing structural information from this compound-bound MsbA and resistant mutants to design next-generation compounds that can circumvent common resistance mechanisms. This involves identifying key binding determinants and designing analogs that maintain affinity despite target mutations.

Development of Novel this compound Analogs with Enhanced Preclinical Properties

The initial discovery of this compound (IC₅₀ of 5 nM) stemmed from efforts to identify more potent MsbA inhibitors following the identification of G592, and further led to the discovery of G907 (IC₅₀ of 18 nM) bellbrooklabs.com. This demonstrates the feasibility and success of developing improved analogs based on initial lead compounds. The detailed structural and mechanistic insights gained from this compound and related compounds, such as G907 in complex with MsbA, provide a strong foundation for rational drug design bellbrooklabs.comresearchgate.net.

Future directions for analog development include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are needed to systematically explore chemical modifications to the this compound scaffold. This would involve synthesizing a library of analogs and evaluating their potency, specificity, and mechanism of action against MsbA.

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Developing analogs with enhanced preclinical properties, including improved solubility, metabolic stability, bioavailability, and reduced off-target toxicity. This is crucial for translating in vitro efficacy to in vivo success.

Targeting Specific Bacterial Pathogens: Designing this compound analogs that are specifically optimized for activity against particular multi-drug resistant (MDR) Gram-negative pathogens, such as Pseudomonas aeruginosa or Klebsiella pneumoniae, which pose significant clinical challenges researchgate.netbellbrooklabs.com.

Exploration of Novel Binding Pockets: While this compound targets the TMDs, future analog development could explore compounds that bind to alternative or adjacent sites on MsbA, potentially leading to inhibitors with novel mechanisms or improved resistance profiles.

Q & A

Q. How can researchers structurally characterize this compound's binding interactions with MsbA?

  • Methodological Answer : Use cryogenic electron microscopy (cryo-EM) to resolve this compound-bound MsbA structures at near-atomic resolution (≤3.5 Å). Perform mutagenesis on key residues (e.g., G246, this compound, Q288) to validate binding pockets. Complement structural data with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes induced by this compound. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities and orientations .

Q. What are the critical parameters for designing initial dose-response studies with this compound?

  • Methodological Answer : Optimize this compound concentrations based on solubility (DMSO stock ≤0.1% v/v) and cytotoxicity (test via MTT assay in relevant cell lines). Use logarithmic dilution series (e.g., 0.1–100 µM) to capture full dose-response curves. Include replicates (n ≥ 3) and negative controls (untreated/DMSO). Validate results with orthogonal assays, such as fluorescence-based LPS transport inhibition assays for MsbA studies .

Advanced Research Questions

Q. How can contradictions between biochemical and structural data on this compound's mechanism be resolved?

  • Methodological Answer : Integrate single-particle EM (to visualize NBD separation) with real-time ATPase activity measurements. For example, if cryo-EM shows increased NBD distance but ATPase assays indicate inhibition, perform stopped-flow experiments to correlate conformational changes with hydrolysis rates. Use molecular dynamics simulations to model intermediate states not captured experimentally .

Q. What strategies optimize this compound's binding specificity to avoid off-target effects in ABC transporters?

  • Methodological Answer : Perform competitive binding assays with radiolabeled this compound and homologous ABC transporters (e.g., P-glycoprotein, BCRP). Use alanine-scanning mutagenesis to identify residues critical for this compound selectivity. Employ surface plasmon resonance (SPR) to measure dissociation constants (KD) across homologs. Structure-activity relationship (SAR) studies can guide chemical modifications to enhance specificity .

Q. How do hydrogen-bonding networks and van der Waals interactions influence this compound's efficacy in different MsbA conformations?

  • Methodological Answer : Map interactions using X-ray crystallography or cryo-EM of MsbA-G247 complexes in inward- vs. outward-facing states. Compare hydrogen-bonding patterns (e.g., this compound N3 with this compound N in Rnr1 complexes) and hydrophobic contacts via LigPlot+ analysis. Validate functional impacts by introducing point mutations (e.g., G247A) and measuring ATPase inhibition .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound's dose-response data?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation: Y = Bottom + (Top − Bottom)/(1 + 10<sup>(LogIC₅₀ − X) × HillSlope</sup>). Report 95% confidence intervals for IC₅₀ values. For reproducibility, adhere to MIAME guidelines for metadata and share raw data in public repositories (e.g., Zenodo) .

Q. How can researchers ensure reproducibility in this compound-mediated MsbA inhibition studies?

  • Methodological Answer : Standardize protein purification protocols (e.g., detergent choice, lipid reconstitution). Validate batch-to-batch consistency via SDS-PAGE and activity assays. Publish full experimental details, including buffer compositions (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl) and equipment settings (e.g., 37°C incubation). Use CR (coefficient of reproducibility) metrics for inter-lab validation .

Tables for Key Experimental Parameters

Assay Type Critical Parameters References
ATPase Activity[ATP] = 2 mM; MgCl₂ = 1 mM; pH 7.4
Cryo-EMGrid freezing: 2–4 µL sample, blot time 4–6 sec
Dose-ResponseDMSO ≤0.1%; n ≥ 3 replicates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.